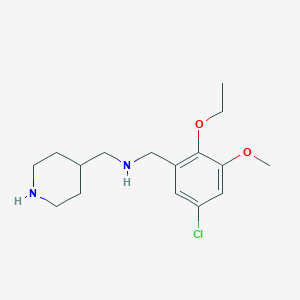![molecular formula C14H15Cl2NO B271652 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B271652.png)
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine, commonly known as DFU, is a chemical compound that has been studied for its potential use in scientific research. DFU is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which has been shown to play a role in the regulation of lipid metabolism, inflammation, and energy homeostasis.
Mécanisme D'action
DFU acts as a selective agonist of PPARδ, which is a member of the nuclear receptor superfamily of transcription factors. PPARδ plays a key role in the regulation of lipid metabolism, inflammation, and energy homeostasis, making it an attractive target for the development of novel therapeutics.
Biochemical and Physiological Effects:
DFU has been shown to have a number of biochemical and physiological effects, including the activation of genes involved in lipid metabolism and the inhibition of inflammatory signaling pathways. In addition, DFU has been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFU has a number of advantages for use in laboratory experiments, including its selective activation of PPARδ and its ability to improve lipid metabolism and insulin sensitivity. However, DFU also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on DFU, including the development of novel therapeutics for metabolic disorders, cardiovascular disease, and cancer. In addition, further research is needed to fully understand the mechanism of action of DFU and its potential side effects and toxicity. Finally, DFU may also have potential applications in the field of regenerative medicine, particularly in the area of tissue engineering and repair.
Méthodes De Synthèse
DFU can be synthesized using a multistep process that involves the reaction of 2,5-dichlorophenylboronic acid with furan-2-carbaldehyde, followed by reduction with sodium borohydride and subsequent reductive amination with isopropylamine.
Applications De Recherche Scientifique
DFU has been studied for its potential use in a variety of scientific research applications, including metabolic disorders, cardiovascular disease, and cancer. In particular, DFU has been shown to have beneficial effects on lipid metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Propriétés
Nom du produit |
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine |
|---|---|
Formule moléculaire |
C14H15Cl2NO |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H15Cl2NO/c1-9(2)17-8-11-4-6-14(18-11)12-7-10(15)3-5-13(12)16/h3-7,9,17H,8H2,1-2H3 |
Clé InChI |
UBZILBONWIAPJX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC(C)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)
![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
